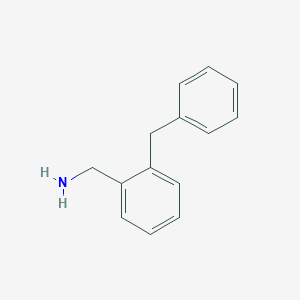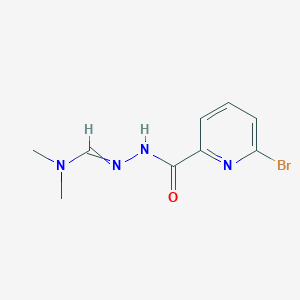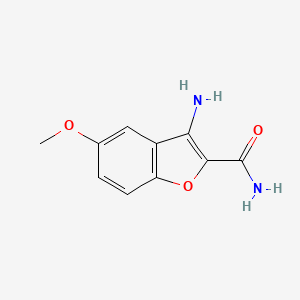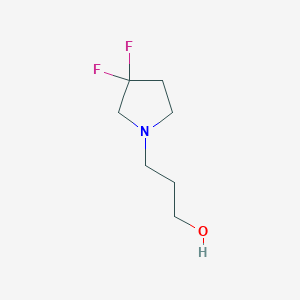
tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methylamino group attached to a phenyl ring, which is further connected to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amination: The amino and methylamino groups are introduced through nucleophilic substitution reactions using appropriate amine reagents.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylamino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions involving piperidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(methylamino)methyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-amino-3-(methylamino)phenyl)piperidine-1-carboxylate is unique due to the presence of both amino and methylamino groups on the phenyl ring, which can impart distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C17H27N3O2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-amino-3-(methylamino)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-7-12(8-10-20)13-5-6-14(18)15(11-13)19-4/h5-6,11-12,19H,7-10,18H2,1-4H3 |
InChI-Schlüssel |
XXHFDSARUZMZDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


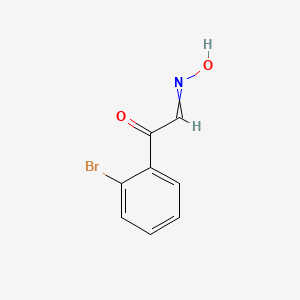
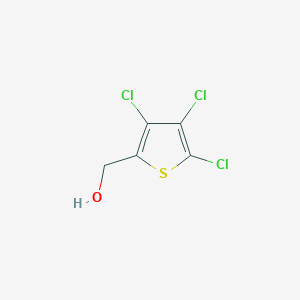
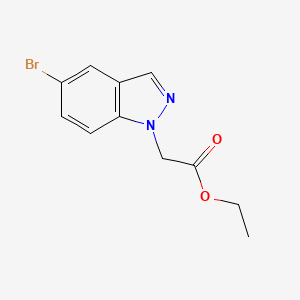
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
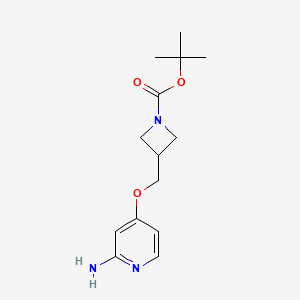
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
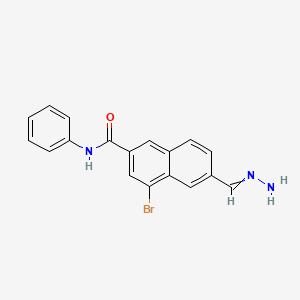
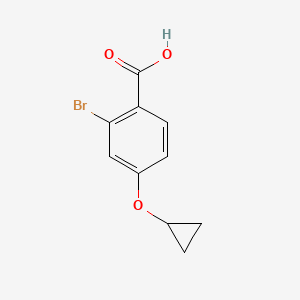
![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)

